molecular formula C11H9I2N3O2 B12893327 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12893327
M. Wt: 469.02 g/mol
InChI Key: CBJUIOPAIDQRKC-UHFFFAOYSA-N
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Description

2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a complex organic compound that features a quinoline core substituted with iodine atoms at positions 5 and 7, and an oxy group at position 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the iodination of 8-hydroxyquinoline followed by subsequent functionalization. One common method involves the reaction of 8-hydroxyquinoline with iodine and sodium periodate in an acetic acid medium . The resulting 5,7-diiodo-8-hydroxyquinoline is then reacted with N-hydroxyacetimidamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents replacing the iodine atoms.

Scientific Research Applications

2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the quinoline core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of iodine substitutions and the N-hydroxyacetimidamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9I2N3O2

Molecular Weight

469.02 g/mol

IUPAC Name

2-(5,7-diiodoquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9I2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16)

InChI Key

CBJUIOPAIDQRKC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2I)I)OC/C(=N/O)/N)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)OCC(=NO)N)N=C1

Origin of Product

United States

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